[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dinonyl-
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Overview
Description
N5,N5’-Dinonyl-1H,1’H-[2,2’-bipyrrole]-5,5’-bis(carbothioamide): is a heterocyclic compound that belongs to the class of bipyrroles. This compound is characterized by the presence of two pyrrole rings connected by a carbon-carbon bond at the 2,2’ positions, with each pyrrole ring substituted with a nonyl group and a carbothioamide group at the 5,5’ positions. The molecular formula of this compound is C28H46N4S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5,N5’-Dinonyl-1H,1’H-[2,2’-bipyrrole]-5,5’-bis(carbothioamide) typically involves the following steps:
Formation of the Bipyrrole Core: The bipyrrole core can be synthesized through the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride.
Introduction of Nonyl Groups: The nonyl groups can be introduced through a nucleophilic substitution reaction using nonyl halides and a suitable base.
Formation of Carbothioamide Groups: The carbothioamide groups can be formed by reacting the bipyrrole core with thiocarbamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N5,N5’-Dinonyl-1H,1’H-[2,2’-bipyrrole]-5,5’-bis(carbothioamide) may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and suitable bases like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted bipyrroles with various functional groups.
Scientific Research Applications
N5,N5’-Dinonyl-1H,1’H-[2,2’-bipyrrole]-5,5’-bis(carbothioamide) has several scientific research applications:
Mechanism of Action
The mechanism of action of N5,N5’-Dinonyl-1H,1’H-[2,2’-bipyrrole]-5,5’-bis(carbothioamide) involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function . The specific pathways involved may vary depending on the biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
N5,N5’-Dinonyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarboxamide: Similar structure but with carboxamide groups instead of carbothioamide groups.
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Contains a bipyrazole core instead of a bipyrrole core.
Uniqueness
N5,N5’-Dinonyl-1H,1’H-[2,2’-bipyrrole]-5,5’-bis(carbothioamide) is unique due to the presence of both nonyl and carbothioamide groups, which confer specific chemical and biological properties.
Properties
CAS No. |
653575-27-0 |
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Molecular Formula |
C28H46N4S2 |
Molecular Weight |
502.8 g/mol |
IUPAC Name |
N-nonyl-5-[5-(nonylcarbamothioyl)-1H-pyrrol-2-yl]-1H-pyrrole-2-carbothioamide |
InChI |
InChI=1S/C28H46N4S2/c1-3-5-7-9-11-13-15-21-29-27(33)25-19-17-23(31-25)24-18-20-26(32-24)28(34)30-22-16-14-12-10-8-6-4-2/h17-20,31-32H,3-16,21-22H2,1-2H3,(H,29,33)(H,30,34) |
InChI Key |
BDXFFXVHOUGPIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=S)C1=CC=C(N1)C2=CC=C(N2)C(=S)NCCCCCCCCC |
Origin of Product |
United States |
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